

# A Comparative Analysis of Yohimban and Apomorphine on Growth Hormone Secretion

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## **Compound of Interest**

Compound Name: *Yohimban*

Cat. No.: *B1201205*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of yohimbine, an  $\alpha_2$ -adrenergic antagonist, and apomorphine, a dopamine receptor agonist, on the secretion of growth hormone (GH). The information presented is collated from key experimental studies to assist researchers in understanding the distinct pharmacological actions and neuroendocrine pathways these compounds modulate.

## **Comparative Data on Growth Hormone Response**

The following table summarizes the quantitative effects of apomorphine and yohimbine on growth hormone release based on clinical studies in human subjects.

| Feature                   | Apomorphine                                                                                                                                            | Yohimbine                                                                                                                                                                                                                          |
|---------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Drug Class                | Dopamine (D1/D2) Receptor Agonist                                                                                                                      | $\alpha$ 2-Adrenergic Receptor Antagonist                                                                                                                                                                                          |
| Primary Mechanism         | Stimulates dopamine receptors in the hypothalamus, leading to increased Growth Hormone-Releasing Hormone (GHRH) secretion. <a href="#">[1]</a>         | Blocks presynaptic $\alpha$ 2-adrenergic receptors, increasing norepinephrine release. Its direct effect on basal GH is neutral, but it antagonizes $\alpha$ 2-agonist-induced GH release. <a href="#">[2]</a> <a href="#">[3]</a> |
| Route of Administration   | Subcutaneous (s.c.) injection <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>                                                              | Oral (p.o.) or Intravenous (i.v.) <a href="#">[2]</a> <a href="#">[3]</a>                                                                                                                                                          |
| Typical Experimental Dose | 0.5 mg - 0.76 mg (s.c.) <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>                                                                    | 16 mg (p.o.) or 125 $\mu$ g/kg followed by 1 $\mu$ g/kg/min (i.v.) <a href="#">[2]</a> <a href="#">[3]</a>                                                                                                                         |
| Effect on Basal GH Levels | Potent stimulator of GH release. <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>                                                           | No significant change in basal GH levels when administered alone in resting subjects. <a href="#">[3]</a>                                                                                                                          |
| Peak GH Response          | Markedly increases plasma GH concentration. Peak values reported include >10 ng/mL and $26.94 \pm 6.60$ ng/mL. <a href="#">[4]</a> <a href="#">[5]</a> | Does not independently stimulate GH release. <a href="#">[3]</a>                                                                                                                                                                   |
| Time to Peak Response     | 30 to 60 minutes post-administration. <a href="#">[5]</a> <a href="#">[6]</a>                                                                          | Not Applicable (does not induce a peak).                                                                                                                                                                                           |
| Interaction Effect        | Pre-treatment with yohimbine (16 mg, p.o.) has been shown to have no effect on the GH response to apomorphine (0.5 mg, s.c.). <a href="#">[2]</a>      | Antagonizes the GH response to $\alpha$ 2-adrenergic agonists like clonidine, but does not affect the response to the dopaminergic agonist apomorphine. <a href="#">[2]</a>                                                        |
| Key Clinical Finding      | Consistently used as a reliable provocative agent to test the                                                                                          | Its primary role in GH research is to probe the involvement of                                                                                                                                                                     |

pituitary's capacity for GH secretion.[5][6]

the  $\alpha$ 2-adrenergic system in regulating GH release stimulated by other agents.[2]

## Experimental Protocols

### Protocol 1: Apomorphine-Induced GH Stimulation

This protocol is synthesized from studies evaluating the efficacy of apomorphine as a GH secretagogue.

- Subjects: Healthy adult male and female volunteers.[4][6]
- Pre-Test Conditions: Subjects typically undergo an overnight fast. An indwelling intravenous cannula is placed for serial blood sampling.[7]
- Drug Administration: Apomorphine hydrochloride is administered as a single subcutaneous injection at a dose of 0.75 mg or 0.76 mg.[4][6]
- Blood Sampling: Blood samples for GH measurement are collected at baseline (0 minutes) and then at 15 to 30-minute intervals for a period of 90 to 120 minutes post-injection.[1][7]
- Assay: Serum GH concentrations are measured by radioimmunoassay (RIA) or other sensitive immunoassay techniques.
- Primary Outcome: The peak concentration of GH and the time to reach this peak are the primary endpoints. A significant response is typically defined as a peak GH level exceeding a predefined cutoff (e.g., >7 or >10 ng/mL).[5][7]

### Protocol 2: Yohimbine's Effect on Apomorphine-Induced GH Response

This protocol is based on the comparative study by Lal et al. (1996), which investigated the interaction between the adrenergic and dopaminergic systems in GH control.[2]

- Subjects: Healthy adult male volunteers.[2]

- Study Design: A placebo-controlled, crossover design where subjects are tested under different conditions (e.g., Placebo + Placebo, Yohimbine + Placebo, Placebo + Apomorphine, Yohimbine + Apomorphine).
- Drug Administration:
  - Yohimbine hydrochloride (16 mg) or a placebo is administered orally.[2]
  - 30 minutes later, apomorphine hydrochloride (0.5 mg) or a saline placebo is administered subcutaneously.[2]
- Blood Sampling: Blood samples for GH analysis are collected at baseline and at regular intervals for at least 90 minutes after the subcutaneous injection.
- Primary Outcome: The study compares the peak GH response and the area under the curve (AUC) for GH levels in the presence and absence of yohimbine pre-treatment to determine if  $\alpha$ 2-adrenergic blockade modulates the dopaminergic stimulation of GH.[2]

## Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed neuroendocrine signaling pathways for each compound and a typical experimental workflow for a GH stimulation test.



[Click to download full resolution via product page](#)

**Caption:** Generalized workflow for a pharmacological GH stimulation test.



[Click to download full resolution via product page](#)

**Caption:** Apomorphine stimulates hypothalamic D2 receptors to promote GH release.



[Click to download full resolution via product page](#)

**Caption:** Yohimbine blocks  $\alpha_2$ -receptors, increasing norepinephrine release.

## Conclusion

Apomorphine and yohimbine influence the hypothalamic-pituitary axis via distinct and independent mechanisms. Apomorphine is a potent, direct stimulator of GH release, acting through the dopaminergic pathway by increasing GHRH and potentially inhibiting somatostatin. [1][8] Its reliability makes it a standard agent for GH stimulation tests.

Conversely, yohimbine, an  $\alpha$ 2-adrenergic antagonist, does not independently stimulate GH secretion in resting states.[3] Its primary utility in this context is as a pharmacological tool to investigate the role of the adrenergic system. Critically, research demonstrates that the  $\alpha$ 2-adrenergic pathway modulated by yohimbine does not mediate or interfere with the dopamine-agonist-induced GH release from apomorphine.[2][9] This suggests that in humans, the dopaminergic and  $\alpha$ 2-adrenergic systems represent separate inputs in the complex regulation of growth hormone secretion.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mdpi.com](http://mdpi.com) [mdpi.com]
- 2. The effect of Yohimbine, an alpha2 adrenergic receptor antagonist, on the growth hormone response to apomorphine in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of yohimbine on release of anterior pituitary hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apomorphine-stimulated growth hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effect of apomorphine and L-DOPA on serum growth hormone levels in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lack of effect of hyperglycaemia on apomorphine induced growth hormone release in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [labcorp.com](http://labcorp.com) [labcorp.com]
- 8. Physiological role of somatostatin on growth hormone regulation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of Yohimbine, an alpha2 adrenergic receptor antagonist, on the growth hormone response to apomorphine in normal subjects - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Yohimban and Apomorphine on Growth Hormone Secretion]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1201205#yohimban-s-effect-on-growth-hormone-response-compared-to-apomorphine>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)